molecular formula C34H41NO4SSi B019281 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene CAS No. 174264-47-2

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

货号: B019281
CAS 编号: 174264-47-2
分子量: 587.8 g/mol
InChI 键: LVZAJJMYYKOTDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the presence of a tert-butyldimethylsilyl group and a hydroxy group at specific positions on the Raloxifene molecule. It is primarily used in research settings to study the pharmacological properties and potential therapeutic applications of Raloxifene derivatives.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene typically involves the protection of the hydroxy group on Raloxifene using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures.

化学反应分析

Types of Reactions

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.

科学研究应用

Pharmacological Research

Mechanism of Action:
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene functions similarly to Raloxifene by interacting with estrogen receptors. It blocks estrogen effects in certain tissues while mimicking them in others, particularly influencing the growth of estrogen-sensitive breast cancer cells and bone density regulation.

Therapeutic Applications:
The compound is primarily studied for potential therapeutic uses in:

  • Osteoporosis Treatment: By mimicking estrogen's effects on bone metabolism, it may help in maintaining or increasing bone density.
  • Breast Cancer Management: Its selective action on estrogen receptors positions it as a candidate for treating hormone-dependent cancers .

Chemical and Biological Studies

Research Applications:

  • Model Compound: It serves as a model to study the reactivity and stability of silyl-protected hydroxy groups, providing insights into the behavior of similar compounds in biological systems.
  • Binding Affinity Studies: Investigations focus on its binding affinity to estrogen receptors, helping to elucidate its mechanism of action and interactions with other pharmacological agents .

Case Studies:

  • A study demonstrated that this compound shows enhanced metabolic stability compared to its parent compound, suggesting improved bioavailability and efficacy in clinical applications.

Industrial Applications

Pharmaceutical Development:
The compound is utilized in developing new drugs and serves as a reference standard in analytical chemistry. Its unique properties make it valuable for:

  • Drug Formulation: As a component in formulations aimed at treating osteoporosis and breast cancer.
  • Analytical Chemistry: Used for quality control and validation processes in pharmaceutical manufacturing .

相似化合物的比较

Similar Compounds

    Raloxifene: The parent compound, which lacks the tert-butyldimethylsilyl group.

    4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene: A positional isomer with the silyl group at a different position.

    6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4: A deuterated analog used in isotope labeling studies.

Uniqueness

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and selectivity for estrogen receptors, making it a valuable compound for research and potential therapeutic applications.

生物活性

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is a synthetic derivative of Raloxifene, classified as a selective estrogen receptor modulator (SERM). This compound features a tert-butyldimethylsilyl (TBDMS) group at the 6-position and a hydroxyl group at the 4'-position, which significantly influence its biological activity and pharmacological properties. It is primarily researched for its potential therapeutic applications in treating osteoporosis and breast cancer.

  • Molecular Formula : C34H37D4NO4SSi
  • Molecular Weight : Approximately 591.87 g/mol
  • CAS Number : 174264-47-2

The structural modifications in this compound enhance its stability and bioavailability compared to its parent compound, Raloxifene.

As a SERM, this compound interacts with estrogen receptors (ERs), particularly ERα, exhibiting both agonistic and antagonistic properties depending on the tissue context. This dual action allows it to mimic estrogen's beneficial effects on bone density while inhibiting estrogen's stimulatory effects on breast tissue, thereby reducing the risk of estrogen-dependent cancers.

Binding Affinity and Selectivity

Research indicates that the binding affinity of this compound to ERα is comparable to that of Raloxifene. The presence of the TBDMS group enhances its interaction with the receptor, potentially leading to improved pharmacokinetic properties.

Table 1: Comparison of Binding Affinities

CompoundBinding Affinity (nM)
Raloxifene0.5
This compoundSimilar to Raloxifene
Other SERMs (e.g., Tamoxifen)Varies

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative effects on estrogen-sensitive breast cancer cell lines, such as MCF-7. The compound has been shown to inhibit cell proliferation and induce apoptosis through various molecular pathways, including modulation of p53 expression and cell cycle arrest.

Table 2: Effects on Cell Lines

Cell LineTreatment Concentration (µM)Effect Observed
MCF-71 - 10Inhibition of growth
T47D1 - 10Induction of apoptosis

Clinical Implications

The implications of these findings suggest that this compound could be a promising candidate for further clinical evaluation in postmenopausal women at risk for osteoporosis and breast cancer. Its ability to selectively modulate estrogen receptors may provide therapeutic benefits with reduced side effects compared to traditional hormone replacement therapies.

Long-Term Efficacy Studies

In a study examining the long-term effects of SERMs on breast cancer risk, it was found that compounds like Raloxifene significantly reduced the incidence of invasive breast cancer among postmenopausal women with osteoporosis. Given the structural similarities between Raloxifene and its derivatives, it is hypothesized that this compound may offer similar protective effects against breast cancer.

Comparative Studies

Comparative studies involving various SERM derivatives have indicated that modifications at the hydroxyl positions can enhance biological activity. For instance, analogs with bulky substituents at the 4'-position have shown increased uterine stimulation but maintained anti-cancer efficacy in vitro.

属性

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAJJMYYKOTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443288
Record name 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174264-47-2
Record name 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 2
Reactant of Route 2
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 3
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 4
Reactant of Route 4
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 5
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Reactant of Route 6
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。